N-(3-methylbutan-2-yl)cyclooctanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)cyclooctanamine |
InChI |
InChI=1S/C13H27N/c1-11(2)12(3)14-13-9-7-5-4-6-8-10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
SZYFXTOSCQICOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCCCCCC1 |
Origin of Product |
United States |
Advanced Characterization and Analytical Techniques for N 3 Methylbutan 2 Yl Cyclooctanamine
Spectroscopic Elucidation Methods
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Stereochemical Assignments)
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: Proton NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum of N-(3-methylbutan-2-yl)cyclooctanamine is expected to show distinct signals for the protons on the cyclooctyl ring, the 3-methylbutan-2-yl group, and the N-H proton of the secondary amine. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the nitrogen atom. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the cyclooctyl ring and the 3-methylbutan-2-yl group. The carbons attached directly to the nitrogen atom would appear at a characteristic downfield shift.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the cyclooctyl and 3-methylbutan-2-yl fragments. HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
Stereochemical Assignments: Due to the presence of stereocenters, this compound can exist as multiple stereoisomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to determine the relative stereochemistry by identifying protons that are close in space.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 1.0 - 3.0 (broad) | - |
| CH-N (cyclooctyl) | 2.5 - 3.5 | 55 - 65 |
| CH-N (butan-2-yl) | 2.5 - 3.5 | 50 - 60 |
| Cyclooctyl CH₂ | 1.2 - 1.8 | 25 - 35 |
| CH (butan-2-yl) | 1.5 - 2.2 | 30 - 40 |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-H bonds of the aliphatic groups.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern would show characteristic losses of alkyl fragments from the parent ion, providing further structural confirmation.
Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₂₇N |
| Molecular Weight | 197.36 g/mol |
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.
Gas Chromatography (GC) for Purity Assessment and Volatile Impurity Detection
GC is a suitable technique for analyzing volatile compounds like this compound. By passing the compound through a capillary column, its purity can be determined. The retention time would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of any volatile impurities would be indicated by additional peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a versatile technique for both purity assessment and quantitative analysis. For a secondary amine like this compound, reverse-phase HPLC with a C18 column would likely be the method of choice. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an amine additive like triethylamine (B128534) to improve peak shape, would be appropriate. Detection could be achieved using a UV detector at a low wavelength or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).
Chiral Chromatography for Enantiomeric Excess Determination
No published methods or data are available for the separation of enantiomers of this compound using chiral chromatography. The determination of enantiomeric excess would require the development of a specific chromatographic method, which would involve screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the potential enantiomers. As no synthesis or resolution of this compound's stereoisomers has been reported, no data table of experimental parameters can be provided.
X-ray Crystallography for Solid-State Structural Determination
There are no crystallographic reports for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available. A prerequisite for X-ray crystallographic analysis is the growth of a suitable single crystal of the compound, which has not been documented.
Advanced Analytical Techniques for Molecular Structure and Isomer Characterization
Beyond routine spectroscopic methods like NMR and mass spectrometry, the application of more advanced analytical techniques for the detailed characterization of this compound's molecular structure and its various potential diastereomers and enantiomers has not been reported. Techniques such as 2D NMR (COSY, HSQC, HMBC), tandem mass spectrometry (MS/MS), or ion mobility spectrometry could theoretically be used to elucidate its complex structure, but no such studies have been published.
Conformational Analysis and Stereochemical Studies of N 3 Methylbutan 2 Yl Cyclooctanamine
Conformational Preferences of the Cyclooctane (B165968) Ring System
The cyclooctane ring is known for its conformational complexity due to the existence of multiple conformers with comparable energies. wikipedia.org Unlike smaller cycloalkanes, which have more rigid structures, the eight-membered ring of cyclooctane possesses significant flexibility. Computational studies have extensively investigated the potential energy surface of cyclooctane, identifying several key conformations.
The most stable conformation of an unsubstituted cyclooctane ring is the boat-chair form. wikipedia.orgrsc.org This is followed closely in energy by the crown conformation. wikipedia.org Other higher-energy conformations include the boat-boat and twist-chair-chair. The conformational preferences in substituted cyclooctanes, such as in the ketone cyclooctanone, are driven by the minimization of repulsive non-bonded transannular interactions. rsc.org In N-(3-methylbutan-2-yl)cyclooctanamine, the bulky N-(3-methylbutan-2-yl) substituent would play a crucial role in determining the most favored conformation of the cyclooctane ring by minimizing steric hindrance. The substituent would likely occupy a position that reduces transannular strain, which is a significant destabilizing factor in medium-sized rings. libretexts.org
| Conformation | Relative Stability | Key Features |
|---|---|---|
| Boat-Chair | Most Stable | Minimizes transannular strain. |
| Crown | Slightly less stable than Boat-Chair | Exhibits D4d symmetry in its unsubstituted form. |
| Boat-Boat | Higher Energy | Significant steric interactions. |
| Twist-Chair-Chair | Higher Energy | A twisted conformation. |
Stereoisomerism and Chirality at the 3-Methylbutan-2-yl Moiety
The 3-methylbutan-2-yl group, attached to the nitrogen atom, introduces a chiral center into the this compound molecule. The carbon atom bonded to the nitrogen, a hydrogen, a methyl group, and an isopropyl group is a stereocenter. Due to this chirality, the 3-methylbutan-2-yl moiety can exist as a pair of enantiomers: (R)-3-methylbutan-2-yl and (S)-3-methylbutan-2-yl.
Diastereomeric and Enantiomeric Relationships within this compound
The combination of the chiral 3-methylbutan-2-yl group and the substituted cyclooctane ring, which itself can be chiral depending on the substitution pattern, leads to the possibility of multiple stereoisomers for this compound. The carbon atom of the cyclooctane ring attached to the amino group is also a stereocenter. This results in at least two chiral centers in the molecule.
With two stereocenters, a maximum of four stereoisomers can exist: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are a pair of enantiomers, as are the (R,S) and (S,R) isomers. The relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
The specific conformational preferences of the cyclooctane ring will be influenced by the configuration of both chiral centers as the bulky substituents will seek to minimize steric interactions, leading to different energetic profiles for each diastereomer.
| Isomer Pair | Relationship | Key Characteristic |
|---|---|---|
| (R,R) and (S,S) | Enantiomers | Non-superimposable mirror images. |
| (R,S) and (S,R) | Enantiomers | Non-superimposable mirror images. |
| (R,R) and (R,S) | Diastereomers | Stereoisomers that are not mirror images. |
| (R,R) and (S,R) | Diastereomers | Stereoisomers that are not mirror images. |
Experimental Methods for Conformational Studies (e.g., Dynamic NMR)
The study of the conformational dynamics of flexible molecules like this compound often employs experimental techniques such as Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. DNMR is a powerful tool for investigating processes that occur on the NMR timescale, such as ring inversion and restricted rotation around single bonds. iau.ir
In the case of this compound, DNMR could be used to determine the energy barriers for the interconversion between different conformations of the cyclooctane ring. At low temperatures, the interconversion may be slow enough to allow for the observation of signals from individual conformers. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy for the conformational interchange. aip.org This would provide valuable insight into the conformational flexibility of the cyclooctane ring in this specific substituted amine.
Reactivity and Reaction Mechanisms of N 3 Methylbutan 2 Yl Cyclooctanamine
Nucleophilic Properties and Derivatives of the Amine Nitrogen
The nitrogen atom in N-(3-methylbutan-2-yl)cyclooctanamine features a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of chemical reactions. The steric hindrance imposed by the bulky 3-methylbutan-2-yl and cyclooctyl substituents significantly influences the reactivity of this secondary amine.
This compound reacts with acylating agents like acid chlorides and acid anhydrides to yield N,N-disubstituted amides. libretexts.orgorganic-chemistry.org This nucleophilic acyl substitution is initiated by the attack of the amine's nitrogen on the electrophilic carbonyl carbon. Subsequent elimination of a leaving group (such as chloride) forms the amide bond. Due to the steric bulk around the nitrogen, forcing conditions, such as elevated temperatures or the use of a base like pyridine, may be necessary to facilitate the reaction. libretexts.org
Table 1: General Acylation Reaction
| Reactant | Reagent | Product |
| This compound | Acyl Chloride (R-COCl) | N-(3-methylbutan-2-yl)-N-cyclooctylacetamide |
| This compound | Acid Anhydride ((RCO)₂O) | N-(3-methylbutan-2-yl)-N-cyclooctylacetamide |
The nitrogen of this compound can act as a nucleophile in SN2 reactions with alkyl halides. wikipedia.org However, the bulky substituents decrease its nucleophilicity compared to less hindered amines, making alkylation reactions slower. masterorganicchemistry.com While the formation of a tertiary amine is possible, subsequent alkylation to form a quaternary ammonium (B1175870) salt, known as quaternization, is exceptionally challenging. The significant steric hindrance around the tertiary amine product generally prevents the formation of a fourth C-N bond. masterorganicchemistry.comdtic.mil Using a non-nucleophilic base like Hünig's base can help drive the initial alkylation to the tertiary amine while minimizing quaternization. researchgate.net
Secondary amines react with aldehydes and ketones in acid-catalyzed reactions to form enamines. libretexts.orgyoutube.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org After protonation of the hydroxyl group, water is eliminated. Since the nitrogen lacks a second proton to lose to form a neutral imine, a proton is removed from an adjacent carbon, yielding the more stable enamine. wikipedia.orgmasterorganicchemistry.com The formation of enamines from sterically hindered secondary amines is a well-established process. thieme-connect.de
Table 2: Enamine Formation
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Enamine |
| This compound | Ketone (R-CO-R') | Acid (e.g., H⁺) | Enamine |
By analogy with other secondary amines, this compound is expected to react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. wikipedia.orgresearchgate.net The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). nih.govcommonorganicchemistry.com This reaction is generally efficient and does not typically require a catalyst. Even sterically hindered amines have been shown to form thioureas in high yields. nih.govresearchgate.net
Reactions Involving the Cyclooctane (B165968) Ring System
The cyclooctane ring is a saturated hydrocarbon and is generally unreactive. Its functionalization typically requires harsh conditions, such as those used in free radical halogenation. wikipedia.org However, this method often lacks selectivity and would likely produce a mixture of halogenated isomers.
Modern methods are being developed for the selective C-H functionalization of cycloalkanes. nih.gov Techniques involving transition metal catalysts, such as rhodium or palladium, can direct functionalization to specific positions on a ring, although this often requires a directing group. nih.govnih.gov For a simple cycloalkane ring attached to an amine, achieving high regioselectivity remains a significant synthetic challenge.
Ring Expansion or Contraction Reactions
The cyclooctane ring in this compound is a flexible eight-membered system that can potentially undergo ring expansion or contraction reactions under specific conditions. Such transformations are often driven by the formation of more stable ring systems, such as the thermodynamically favored five- or six-membered rings, or larger macrocycles.
One potential pathway for ring expansion involves the formation of a cationic intermediate adjacent to the ring, which can then trigger a rearrangement. For instance, treatment with a suitable reagent that can abstract a hydride from the ring or facilitate the departure of a leaving group could lead to a carbocation that initiates a ring-enlarging cascade. While specific examples for N-substituted cyclooctanamines are not extensively documented, analogous reactions in other cyclic systems provide a basis for predicting such behavior.
Conversely, ring contraction could be envisioned through transannular reactions, where the nitrogen atom or a substituent on the ring participates in a cyclization, followed by cleavage of a ring bond to form a smaller ring with a side chain. The likelihood of these reactions would be highly dependent on the reaction conditions, including the nature of the reagents, temperature, and solvent.
Reactions Involving the 3-Methylbutan-2-yl Moiety
The 3-methylbutan-2-yl group, a bulky and branched alkyl substituent, significantly influences the reactivity of the amine through both steric and electronic effects. Its primary role is to provide steric hindrance around the nitrogen atom, which can modulate the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles.
This steric bulk can influence the rates of N-alkylation, N-acylation, and other reactions directly involving the amine nitrogen. nih.gov For instance, the reaction with a bulky electrophile would be expected to be slower for this compound compared to a less hindered secondary amine.
Furthermore, the 3-methylbutan-2-yl group can undergo reactions typical of alkanes under forcing conditions, such as free-radical halogenation. However, the presence of the amine functionality would likely direct the reactivity towards the nitrogen or the adjacent carbons. It is also worth noting that under certain acidic conditions, rearrangements involving the 3-methylbutan-2-yl carbocation could potentially occur, although this would require harsh conditions. doubtnut.comyoutube.com
Oxidation and Reduction Chemistry of the Amine Functionality
The secondary amine group in this compound is susceptible to both oxidation and reduction.
Oxidation: Secondary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. rsc.org Common outcomes include the formation of hydroxylamines, nitrones, or imines. uomustansiriyah.edu.iq The presence of bulky substituents, as in the case of this compound, can influence the course of oxidation. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids could yield the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents might lead to cleavage of the C-N bond. The formation of an imine would require the removal of the hydrogen from the nitrogen and a hydrogen from an adjacent carbon atom of either the cyclooctyl or the 3-methylbutan-2-yl group. Due to the steric hindrance, the approach of the oxidizing agent might be selective for one of these positions.
Reduction: The amine functionality itself is already in a reduced state. However, the term "reduction" in the context of amines can sometimes refer to the cleavage of the C-N bond through hydrogenolysis. This typically requires a catalyst, such as palladium on carbon, and a source of hydrogen. Under these conditions, the C-N bond could be cleaved to yield cyclooctane and 3-methylbutan-2-amine. The feasibility of this reaction would depend on the specific catalyst and reaction conditions employed.
Brønsted Basicity and its Impact on Reaction Profiles
The Brønsted basicity of this compound is a critical factor that influences its reactivity in a wide range of chemical transformations. The nitrogen atom possesses a lone pair of electrons that can accept a proton, making the compound a base. The basicity of an amine is typically expressed by the pKa of its conjugate acid.
Several factors influence the basicity of this particular amine:
Inductive Effect: The two alkyl groups (cyclooctyl and 3-methylbutan-2-yl) are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. This effect generally makes secondary amines more basic than primary amines and ammonia. libretexts.orglibretexts.org
Steric Hindrance: The bulky nature of both the cyclooctyl and the 3-methylbutan-2-yl groups creates a sterically hindered environment around the nitrogen atom. This can impede the approach of a proton and the solvation of the resulting ammonium cation, which can decrease the basicity. quora.com
Solvation Effects: In solution, the stability of the protonated amine (the ammonium ion) is influenced by its ability to be solvated. The bulky alkyl groups in this compound may hinder the solvation of the corresponding ammonium ion, which would tend to decrease its basicity compared to less hindered amines. slideshare.net
| Amine | Structure | pKa of Conjugate Acid |
| Diethylamine | (CH₃CH₂)₂NH | 10.98 |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 |
| Dicyclohexylamine | (C₆H₁₁)₂NH | 11.25 |
| This compound (Predicted) | C₈H₁₅NHCH(CH₃)CH(CH₃)₂ | ~11 |
Based on these trends, the pKa of the conjugate acid of this compound is expected to be in the range of 10.5-11.5. This relatively high basicity means that in many reaction media, the amine will exist in its protonated form, which can significantly impact its reactivity. For example, in acidic conditions, the amine will be protonated, rendering it non-nucleophilic. Therefore, many reactions involving the nucleophilic character of the amine will require basic or neutral conditions. The basicity of the amine also allows it to act as a proton scavenger in reactions that produce acidic byproducts.
Derivatization and Analog Development of N 3 Methylbutan 2 Yl Cyclooctanamine
Synthesis of Substituted N-(3-methylbutan-2-yl)cyclooctanamine Derivatives
The synthesis of substituted derivatives of this compound can be approached by introducing functional groups onto either the cyclooctyl ring or the N-alkyl (3-methylbutan-2-yl) group.
Functionalization of the Cyclooctyl Ring:
One common strategy involves the use of functionalized cyclooctanone precursors. For instance, a substituted cyclooctanone can undergo reductive amination with 3-methylbutan-2-amine. This two-step, one-pot reaction is a versatile method for forming C-N bonds.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Substituted Cyclooctanone | 3-methylbutan-2-amine | NaBH(OAc)₃, CH₂Cl₂ | Substituted this compound |
Alternatively, direct functionalization of the cyclooctane (B165968) ring after the formation of the parent amine is possible, though it may be less regioselective. Methods such as free-radical halogenation followed by nucleophilic substitution could introduce a variety of substituents.
Modification of the N-Alkyl Group:
Synthesizing derivatives with modifications on the 3-methylbutan-2-yl moiety would typically involve starting with a different primary amine in the initial reductive amination with cyclooctanone.
Exploration of Related Amine Scaffolds and Ring Systems
The development of analogs can extend to modifying the core amine scaffold and the carbocyclic ring system.
Alternative Amine Scaffolds:
The secondary amine of this compound can be replaced with other functional groups to explore different chemical spaces. For example, conversion to an amide, sulfonamide, or urea can provide analogs with different electronic and hydrogen-bonding properties.
Variations in Ring Systems:
The cyclooctyl ring can be replaced with other cyclic systems to investigate the impact of ring size and conformation on the molecule's properties. This could include smaller rings like cyclopentyl and cyclohexyl, or larger rings like cyclodecyl. Additionally, heterocyclic rings such as piperidine or azepane could be employed. A known related compound is 3-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine.
A representative table of potential ring system analogs is provided below:
| Ring System | IUPAC Name of Analog |
| Cyclopentyl | N-(3-methylbutan-2-yl)cyclopentanamine |
| Cyclohexyl | N-(3-methylbutan-2-yl)cyclohexanamine |
| Piperidinyl | 1-(3-methylbutan-2-yl)piperidine |
Modulating Stereochemical Features in Derivatives
This compound possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The stereochemistry can be controlled or modulated through various synthetic strategies.
The 3-methylbutan-2-yl group contains a chiral center, and the cyclooctanamine (B1218968) moiety can also have stereocenters, particularly if substituted. The use of enantiomerically pure starting materials, such as a specific stereoisomer of 3-methylbutan-2-amine, would lead to the formation of specific stereoisomers of the final product.
Diastereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts during the synthetic process. For instance, a diastereoselective reduction of an imine intermediate could be achieved using a chiral reducing agent. The conformational preferences of the cyclooctane ring can also influence the stereochemical outcome of reactions.
Structure-Reactivity and Structure-Property Relationships in Derivatives
While specific experimental data for this compound derivatives is not available, general principles of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) can be applied to predict the effects of structural modifications.
Structure-Reactivity Relationships:
The reactivity of the amine is influenced by both electronic and steric factors. The bulky 3-methylbutan-2-yl and cyclooctyl groups create significant steric hindrance around the nitrogen atom, which will decrease its nucleophilicity and basicity compared to less hindered secondary amines.
Introduction of electron-withdrawing groups on the cyclooctyl ring would be expected to decrease the basicity of the amine, while electron-donating groups would increase it.
Structure-Property Relationships:
The physicochemical properties of the derivatives, such as lipophilicity (logP), solubility, and melting point, will be dependent on the nature of the introduced substituents. For example, the addition of polar functional groups would be expected to increase hydrophilicity.
QSAR models could be developed to correlate molecular descriptors (e.g., steric parameters, electronic properties, and hydrophobicity) with specific biological activities or physical properties, should such data become available.
A hypothetical QSAR data table for a series of derivatives could look as follows:
| Derivative | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC₅₀) |
| 1 | H | 4.5 | 0.00 | 0.00 | 100 nM |
| 2 | 4-Cl | 5.2 | 0.23 | -0.97 | 50 nM |
| 3 | 4-OCH₃ | 4.3 | -0.27 | -0.55 | 150 nM |
Potential Applications in Organic Synthesis and Materials Science
N-(3-methylbutan-2-yl)cyclooctanamine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a chiral center in the 3-methylbutan-2-yl group of this compound makes it a candidate for applications in asymmetric synthesis. Chiral amines are fundamental in this field, serving as resolving agents, chiral bases, or as precursors to chiral ligands for metal-catalyzed reactions. sigmaaldrich.comnih.gov
Given its structure, this compound could potentially be utilized as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The steric bulk of both the cyclooctyl and the 3-methylbutan-2-yl groups could provide effective facial shielding, directing the approach of reagents to a prochiral substrate.
Furthermore, this amine could be a precursor to chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the ligand can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is a continuous effort in organic synthesis to achieve high enantiomeric excesses in catalytic amounts. Bulky secondary amines have been shown to be effective in certain asymmetric catalytic reactions. nih.gov
To illustrate the potential efficacy, the following table presents representative data for the use of a bulky chiral amine ligand in an asymmetric reaction.
| Reaction | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| Asymmetric Aldol (B89426) Reaction | Proline-derived secondary amine | Benzaldehyde and Cyclohexanone | (R)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one | >99% |
This table presents representative data for a well-established chiral amine catalyst to illustrate the concept of asymmetric catalysis and does not represent data for this compound.
Use as a Building Block in the Synthesis of Complex Organic Molecules
Secondary amines are ubiquitous functional groups in a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. The nucleophilic nature of the amine allows for a variety of chemical transformations, making it a valuable synthon. acs.org this compound, with its unique combination of a large cycloalkane and a branched alkyl chain, could serve as a specialized building block to introduce these sterically demanding groups into a target molecule.
The incorporation of a cyclooctyl ring can significantly impact the lipophilicity and conformational flexibility of a molecule, which are critical parameters in drug design. Similarly, the 3-methylbutan-2-yl group can influence binding interactions with biological targets. The synthesis of novel derivatives from this amine could lead to the discovery of new bioactive compounds. For instance, cyclopropylamine, another cyclic amine, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals due to the unique properties conferred by the cyclopropane (B1198618) ring. longdom.org
Role as a Reagent or Catalyst in Specific Organic Transformations
Beyond its potential as a chiral ligand, this compound could function as a bulky, non-nucleophilic base in various organic reactions. Sterically hindered amines are often employed to deprotonate substrates without competing as nucleophiles, which is crucial in reactions such as elimination and enolate formation.
Moreover, secondary amines can act as organocatalysts. For example, in the formation of enamines from ketones or aldehydes, a secondary amine is a key reactant. The resulting enamine can then participate in a variety of stereoselective alkylation and acylation reactions. The steric hindrance of this compound might influence the reactivity and selectivity of such transformations.
Incorporation into Polymeric Materials or Supramolecular Assemblies
The field of materials science offers several potential avenues for the application of this compound. Its incorporation into polymer chains, either as a monomer or as a pendant group, could impart specific properties to the resulting material. The bulky cyclooctyl and 3-methylbutan-2-yl groups would likely increase the amorphous nature of a polymer, potentially lowering its glass transition temperature and increasing its solubility in organic solvents.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. taylorandfrancis.com The amine functionality of this compound can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. acs.org The specific shape and size of the molecule could direct the formation of unique supramolecular architectures with interesting properties and potential applications in areas such as guest-host chemistry or the development of novel soft materials.
Applications as a Chemical Stabilizer or Intermediate in Industrial Processes
Sterically hindered amines are a well-established class of compounds used as light and heat stabilizers for polymeric materials. tandfonline.comgoogle.com These compounds, often referred to as Hindered Amine Light Stabilizers (HALS), function by scavenging free radicals that are formed during the photo-oxidative degradation of polymers, thereby preventing the material from becoming brittle and discolored. The mechanism of action involves a catalytic cycle where the hindered amine is oxidized to a nitroxide radical, which then traps the damaging free radicals.
Given its sterically encumbered nitrogen atom, this compound could potentially exhibit properties of a hindered amine stabilizer. Its efficacy would depend on its ability to form a stable nitroxide radical and participate in the radical scavenging cycle.
The following table provides an example of the performance of a commercial hindered amine light stabilizer in protecting a polymer.
| Polymer | Stabilizer | Exposure Conditions | Property Retained after Exposure (e.g., Tensile Strength) |
| Polypropylene | Chimassorb 944 (a polymeric HALS) | Accelerated Weathering (UV light, heat, moisture) | 80% |
This table presents representative data for a commercial HALS to illustrate the concept of polymer stabilization and does not represent data for this compound.
Furthermore, in industrial processes, amines are widely used as intermediates, corrosion inhibitors, and catalysts. researchgate.net The specific physical and chemical properties of this compound, such as its boiling point, basicity, and steric profile, would determine its suitability for such applications. For instance, its basicity could be utilized to neutralize acidic byproducts in a chemical process, while its bulky nature might be advantageous in preventing unwanted side reactions.
Future Research Directions and Unexplored Avenues for N 3 Methylbutan 2 Yl Cyclooctanamine
Advanced Catalytic Applications and Catalyst Design
The distinct architecture of N-(3-methylbutan-2-yl)cyclooctanamine makes it a compelling candidate for the development of novel catalysts. The sterically demanding nature of the 3-methylbutan-2-yl group, coupled with the conformational flexibility of the cyclooctane (B165968) ring, could be harnessed to create highly selective catalytic systems. Future research in this area could focus on its application as a ligand in transition metal catalysis. The nitrogen atom provides a coordination site for a metal center, while the bulky aliphatic groups can create a chiral pocket, potentially leading to high enantioselectivity in asymmetric reactions.
Furthermore, the basicity of the amine functionality could be exploited in organocatalysis. It could serve as a Brønsted base or, after appropriate modification, as a component of a Lewis base catalyst. Investigations into its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric protonations could reveal new catalytic capabilities. Designing and synthesizing derivatives of this compound with tailored electronic and steric properties will be a key step in optimizing its catalytic performance.
Exploration of Novel Reaction Pathways and Transformations
The reactivity of this compound itself is a fertile ground for investigation. The secondary amine is a versatile functional group that can participate in a wide array of chemical transformations. Future studies could explore its use as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, its reaction with electrophiles could lead to a diverse library of substituted cyclooctanamine (B1218968) derivatives.
Moreover, the cyclooctane ring could be a platform for developing novel ring-opening and ring-closing metathesis reactions, leading to the synthesis of unique macrocyclic structures. The influence of the bulky N-substituent on the regioselectivity and stereoselectivity of these transformations would be a particularly interesting avenue of study. The development of novel synthetic methodologies centered around the this compound scaffold could provide access to previously unattainable chemical space.
High-Throughput Screening for New Utilities and Functions
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies will be indispensable. By preparing a combinatorial library of related compounds, where the cyclooctane ring or the N-alkyl group is systematically varied, researchers can rapidly screen for a multitude of properties. For example, HTS could be employed to identify derivatives with potent biological activity, such as antimicrobial or anticancer properties.
In the realm of materials science, HTS could be used to screen for derivatives that exhibit interesting properties such as liquid crystallinity, or for their ability to act as effective curing agents for epoxy resins or as corrosion inhibitors. The data generated from these large-scale screenings will be crucial in identifying lead compounds for further optimization and in uncovering unexpected utilities for this class of molecules.
Integration with Machine Learning and Artificial Intelligence in Chemical Research and Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to guide the future exploration of this compound. By constructing computational models trained on existing chemical data, it is possible to predict the properties and potential activities of virtual derivatives of this compound. This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the synthesis of the most promising candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
